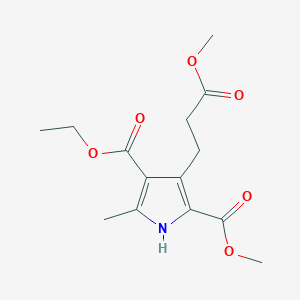

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate

説明

The compound 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS: Not explicitly provided in evidence; closest analog: 6275-66-7, a 5-cyano variant) is a polysubstituted pyrrole derivative. Pyrroles are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The target molecule features:

- Two ester groups at positions 2 (methyl) and 4 (ethyl).

- A 3-(3-methoxy-3-oxopropyl) substituent, introducing a methoxycarbonylpropyl side chain.

- A 5-methyl group on the pyrrole ring.

Its molecular formula is tentatively C₁₄H₁₆N₂O₆ (based on the 5-cyano analog in ), with a molecular weight of 308.29 g/mol. It is utilized in synthesis and pharmaceutical intermediates, though its exact biological activity remains unspecified in the provided evidence .

特性

IUPAC Name |

4-O-ethyl 2-O-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6/c1-5-21-13(17)11-8(2)15-12(14(18)20-4)9(11)6-7-10(16)19-3/h15H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLQOVTXFVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1CCC(=O)OC)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions

Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Esterification: The ester groups can be introduced by reacting the pyrrole derivative with appropriate alcohols in the presence of an acid catalyst.

Acylation: The methoxy-oxopropyl group can be introduced through acylation using methoxyacetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting esters to alcohols or ketones to secondary alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

科学的研究の応用

Medicinal Chemistry

-

Antitumor Activity:

- Case Study: Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties:

Organic Synthesis

- Building Block for Complex Molecules:

Data Tables

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | High in organic solvents |

| Log P (Partition Coefficient) | ~1.5 |

| Reaction Conditions | Yield (%) |

|---|---|

| Reflux with sodium | 77% |

| Hydrolysis with NaOH | 49% |

作用機序

The mechanism of action of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrrole dicarboxylates:

Key Observations:

Substituent Effects: The 3-(3-methoxy-3-oxopropyl) group in the target compound introduces a branched chain with a terminal methoxycarbonyl group, enhancing lipophilicity compared to simpler alkyl or ester substituents (e.g., 5-ethyl in ).

Ester Group Configuration: Diesters (2,4-dicarboxylates) exhibit higher steric hindrance and hydrolytic stability compared to monoesters (e.g., 2386-37-0) .

Synthetic Utility :

Physicochemical and Functional Differences

生物活性

4-Ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by diverse research findings.

- Molecular Formula : C14H21N2O6

- Molecular Weight : 348.779 g/mol

- Density : 1.252 g/cm³

- Boiling Point : 498°C at 760 mmHg

- Flash Point : 255°C

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrrole compounds found that those with methoxy groups demonstrated enhanced antibacterial and antifungal activities. Specifically, the presence of the methoxy group in 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is likely to contribute positively to its antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | Candida albicans | 12 |

| Compound B | Escherichia coli | 20 | Aspergillus niger | 10 |

| 4-Ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | E. coli | 22 | C. albicans | 14 |

Anticancer Properties

The anticancer potential of pyrrole derivatives has also been studied extensively. Compounds similar to 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that these compounds can modulate pathways involved in tumor growth and metastasis .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, the antioxidant capacity of pyrrole derivatives has been evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results suggest that these compounds can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems .

The biological activity of 4-ethyl 2-methyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the modulation of enzyme activities or receptor functions that are critical for microbial survival or cancer cell proliferation .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on a series of pyrrole derivatives demonstrated that those with a methoxy substitution exhibited significantly higher antibacterial activity against both S. aureus and E. coli. The study concluded that structural modifications enhance biological efficacy .

- Anticancer Activity Assessment : In vitro studies on cancer cell lines showed that compounds similar to the target compound induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing this polysubstituted pyrrole derivative?

Effective routes include one-pot multicomponent reactions involving aldehydes, amines, and activated esters. For example, reactions analogous to those in (aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde) can be adapted by substituting the aldehyde or ester components to target the desired substituents . Stepwise esterification is also viable, as demonstrated in the synthesis of structurally related pyrrole dicarboxylates via sequential alkylation and acylation steps .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

- 1H/13C NMR to resolve substituent environments (e.g., methyl, ethyl, and methoxy groups) .

- FTIR for carbonyl and ester functional group validation .

- X-ray crystallography to unambiguously determine the molecular geometry and substituent positions, as shown in crystal structure studies of analogous pyrrole derivatives .

Q. How should researchers handle storage and safety considerations for this compound?

Follow protocols for similar esters:

- Store in airtight containers at 2–8°C to prevent hydrolysis .

- Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks, as recommended for structurally related pyrrole carboxylates .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

Perform density functional theory (DFT) calculations to model chemical shifts and compare them with experimental NMR results. This approach, validated in for a pyrrolidinone derivative, helps identify conformational discrepancies or solvent effects . Additionally, X-ray crystallography provides a structural benchmark to refine computational models .

Q. What strategies optimize reaction yields for sterically hindered pyrrole derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in multicomponent reactions .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions from reactive esters .

Q. How do substituent electronic effects influence the compound’s reactivity in further functionalization?

- The 3-methoxy-3-oxopropyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the less hindered pyrrole positions. This behavior is consistent with studies on polysubstituted pyrroles in .

- Steric effects from the 2-methyl and 5-methyl groups may necessitate bulky base catalysts (e.g., DBU) for efficient ester hydrolysis .

Q. What computational methods are suitable for studying the compound’s electronic properties?

- Time-dependent DFT (TD-DFT) to analyze UV-Vis absorption spectra, particularly if the compound is a precursor for photoactive materials .

- Molecular docking studies to evaluate potential bioactivity, leveraging the compound’s structural similarity to pharmacologically active pyrroles .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in mass spectrometry (MS) data?

- High-resolution MS (HRMS) is essential to distinguish between isobaric fragments, especially given the compound’s multiple ester groups .

- Cross-validate with NMR integration ratios to confirm substituent stoichiometry .

Q. What experimental controls are critical when analyzing byproducts in the synthesis?

- Include reaction quenching at intermediate steps (e.g., with aqueous NaHCO₃) to isolate and characterize intermediates .

- Use HPLC-MS to monitor reaction progress and identify side products, as demonstrated in studies of analogous heterocycles .

Methodological Recommendations

Q. What crystallization techniques improve single-crystal yield for X-ray analysis?

- Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 4°C, as employed in , produces high-quality crystals .

- Seeding with microcrystals from analogous compounds can induce nucleation in stubborn cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。